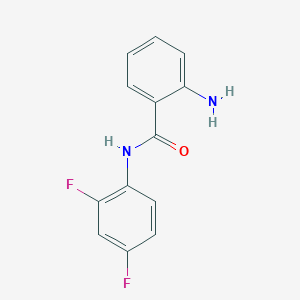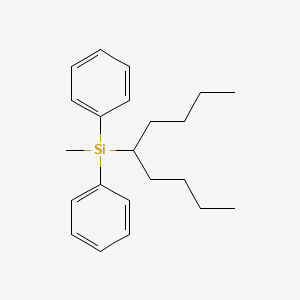![molecular formula C9H14N5O4P B15159423 Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- CAS No. 653584-15-7](/img/structure/B15159423.png)
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a purine derivative
Métodos De Preparación
The synthesis of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be achieved through several synthetic routes. Common methods include the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions often require the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation and subsequent desilylation with water or methanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections . Additionally, it is used in industry as a corrosion inhibitor and in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. It can form strong bonds with metal ions, which makes it effective as a corrosion inhibitor . In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be compared with other similar compounds such as methylphosphonic acid and adefovir Methylphosphonic acid is a simpler organophosphorus compound with a similar phosphonic acid group but lacks the purine derivative Adefovir, on the other hand, is an acyclic nucleoside phosphonate with antiviral properties
Propiedades
Número CAS |
653584-15-7 |
|---|---|
Fórmula molecular |
C9H14N5O4P |
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17) |
Clave InChI |
NCVPVIXUXLDAHI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


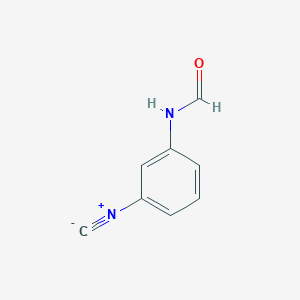
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
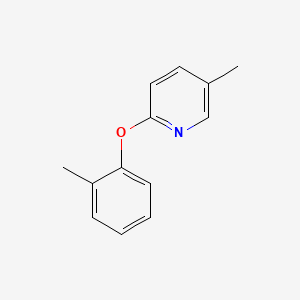
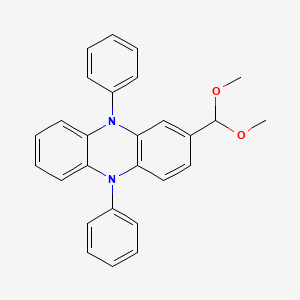
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
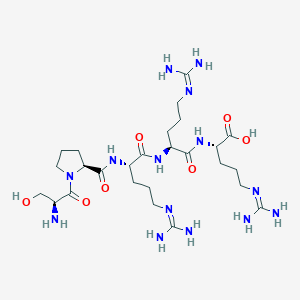
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
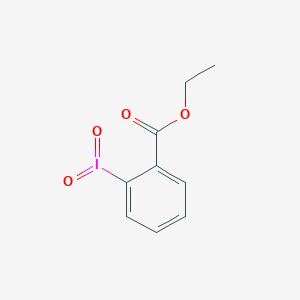
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
